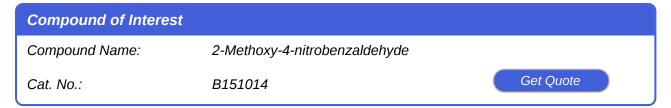


Spectroscopic Profile of 2-Methoxy-4nitrobenzaldehyde: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxy-4-nitrobenzaldehyde** (C₈H₇NO₄, Molecular Weight: 181.15 g/mol).[1] Due to the limited availability of published experimental spectra, this document focuses on predicted data derived from established spectroscopic principles and data from analogous compounds. It also includes detailed, generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of **2-Methoxy-4-nitrobenzaldehyde**. These predictions are based on the analysis of its functional groups (aldehyde, methoxy, nitro, and substituted benzene ring) and comparison with spectroscopic data of similar molecules.

Table 1: Predicted Infrared (IR) Spectroscopy Data



Wavenumber (cm⁻¹)	Intensity	Assignment of Vibration
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium-Weak	Aliphatic C-H Stretch (O-CH₃)
~2850 & ~2750	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1700-1680	Strong	Carbonyl (C=O) Stretch of Aldehyde
~1600-1585	Medium-Strong	Aromatic C=C Stretch
~1530-1500	Strong	Asymmetric NO ₂ Stretch
~1475	Medium	Aromatic C=C Stretch
~1350-1330	Strong	Symmetric NO ₂ Stretch
~1270-1200	Strong	Aryl-O Stretch (Asymmetric)
~1020	Medium	Aryl-O Stretch (Symmetric)

Characteristic IR absorption frequencies are derived from standard correlation tables and analysis of aromatic aldehydes and nitro compounds.[2][3]

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~10.4	Singlet (s)	Aldehyde proton (-CHO)
~8.2	Doublet (d)	Aromatic proton (H-5)
~7.9	Doublet of doublets (dd)	Aromatic proton (H-6)
~7.8	Singlet (or narrow d)	Aromatic proton (H-3)
~4.0	Singlet (s)	Methoxy protons (-OCH₃)



Predicted chemical shifts and multiplicities are based on established values for aromatic aldehydes.[3] The aldehyde proton typically appears as a singlet in the 9-10 ppm region. Protons on the aromatic ring are influenced by the electron-withdrawing effects of the nitro and aldehyde groups and the electron-donating effect of the methoxy group.[4][5]

Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)	Assignment
~190-195	Aldehyde Carbonyl (C=O)
~165	Aromatic Carbon (C-2, attached to -OCH₃)
~150	Aromatic Carbon (C-4, attached to -NO ₂)
~135	Aromatic Carbon (C-1, attached to -CHO)
~130	Aromatic Carbon (C-6)
~118	Aromatic Carbon (C-5)
~110	Aromatic Carbon (C-3)
~56	Methoxy Carbon (-OCH₃)

The chemical shifts for ¹³C NMR are predicted based on typical values for substituted benzaldehydes. The carbonyl carbon of an aldehyde is characteristically found between 190-200 ppm, while aromatic carbons range from 125-150 ppm, with their exact shifts influenced by the attached substituents.[3][6]

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)



m/z Ratio	lon	Notes
181	[M] ⁺	Molecular ion peak. The exact mass is 181.0375 Da.[7]
180	[M-H] ⁺	Loss of the aldehydic hydrogen atom.
166	[M-CH ₃] ⁺	Loss of a methyl radical from the methoxy group.[8]
152	[M-CHO]+	Loss of the formyl radical (- CHO).
151	[M-NO] ⁺	Loss of nitric oxide.
135	[M-NO ₂] ⁺	Loss of the nitro group.
122	[M-CHO-NO]+	Subsequent fragmentation.
77	[C ₆ H ₅] ⁺	Phenyl cation, though less likely due to substitution.

Fragmentation patterns for aromatic aldehydes typically involve the loss of hydrogen (M-1) and the formyl group (M-29).[9] For this molecule, fragmentation involving the methoxy and nitro groups is also expected.[8] Predicted collision cross-section data for various adducts under different ionization conditions are also available.[10]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as **2-Methoxy-4-nitrobenzaldehyde**.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the thin solid film method, suitable for non-volatile solid samples.[11]

- Sample Preparation:
 - Place approximately 10-20 mg of 2-Methoxy-4-nitrobenzaldehyde into a small vial.



- Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.
- Using a pipette, apply one or two drops of the resulting solution to the surface of a clean,
 dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.

Data Acquisition:

- Ensure the FTIR spectrometer sample chamber is empty and clean.
- Acquire a background spectrum to account for atmospheric CO₂ and water vapor.
- Place the salt plate with the sample film into the spectrometer's sample holder.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[12]
- Process the resulting spectrum by performing a background subtraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for acquiring ¹H and ¹³C NMR spectra.

- Sample Preparation:
 - Accurately weigh 5-10 mg of 2-Methoxy-4-nitrobenzaldehyde for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry NMR tube.
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃)
 containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Cap the NMR tube and gently agitate it until the sample is fully dissolved.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.



- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Key
 parameters include a spectral width of ~15 ppm, an acquisition time of 2-4 seconds, and a
 relaxation delay of 1-5 seconds.
- For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A wider spectral width (~250 ppm) is required, and a larger number of scans will be necessary to achieve an adequate signalto-noise ratio due to the low natural abundance of ¹³C.
- Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.[13]

Mass Spectrometry (MS)

This protocol outlines a general procedure using an Electron Ionization (EI) source coupled with a mass analyzer.[14]

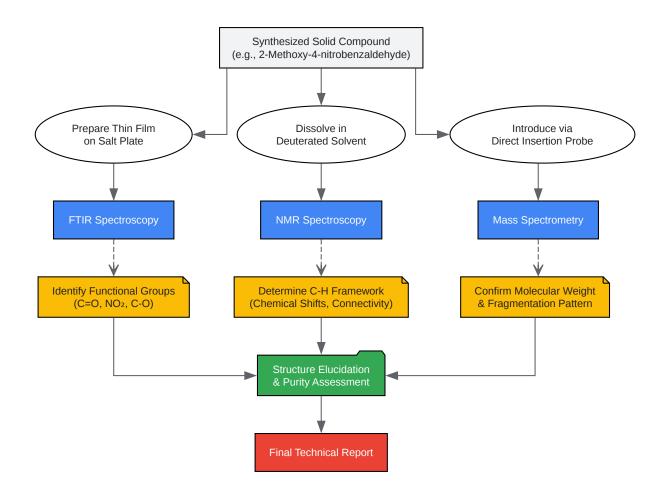
- Sample Introduction:
 - Introduce a small amount of the solid sample into the instrument, typically via a direct insertion probe.
 - Gently heat the probe to volatilize the sample into the ion source.
- Ionization and Analysis:
 - In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[15]
 - The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
 - The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge (m/z) ratio.[16]
- Detection and Data Interpretation:



- The separated ions are detected, and their abundance is recorded.
- The output is a mass spectrum, which is a plot of relative ion abundance versus m/z ratio.
- Identify the molecular ion peak (M+) to confirm the molecular weight and analyze the fragmentation pattern to gain structural information.[17]

Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like **2-Methoxy-4-nitrobenzaldehyde**.



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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

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